(5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an oxolan-2-ylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of the thiazolidinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorophenyl group or other substituents may be replaced by different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and function.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its ability to inhibit specific biological pathways involved in disease progression.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- (5Z)-5-[(2-chlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-bromophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-methylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness: The presence of the fluorophenyl group in (5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S2/c16-12-6-2-1-4-10(12)8-13-14(18)17(15(20)21-13)9-11-5-3-7-19-11/h1-2,4,6,8,11H,3,5,7,9H2/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIUJWGHLTEIQ-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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